Carbonyl fluoride iodide is a chemical compound with the formula CFIO. It belongs to the class of carbon oxohalides, which are compounds containing carbon, oxygen, and halogen atoms—specifically fluorine, chlorine, bromine, and iodine. Carbonyl fluoride iodide is characterized by its molecular weight of 173.9130 g/mol and is noted for its unique structure and reactivity profile among carbon oxohalides. This compound is less commonly encountered compared to its more prevalent analogs such as carbonyl fluoride and phosgene, yet it possesses distinctive properties that merit attention in both chemical research and industrial applications
Additionally, it can engage in halogen exchange reactions where iodine may be substituted by other halogens under specific conditions. The reactivity of carbonyl fluoride iodide is influenced by the presence of other halogens or reactive agents, allowing for a range of synthetic pathways in organic chemistry .
Carbonyl fluoride iodide can be synthesized through several methods:
Carbonyl fluoride iodide has potential applications in various fields:
Studies involving interactions with carbonyl fluoride iodide have primarily focused on its reactivity with other halogens and nucleophiles. Its interaction with moisture leads to the formation of toxic by-products such as hydrogen fluoride and carbon dioxide, raising concerns regarding its stability and safe handling . Research into its adsorption properties on various substrates has also been conducted to understand its behavior in environmental contexts or catalysis .
Carbonyl fluoride iodide shares similarities with several other compounds within the category of carbon oxohalides. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Carbonyl Fluoride | COF₂ | Highly toxic gas; used as a reagent in organic synthesis |
Phosgene | COCl₂ | Known for its use as a chemical weapon; colorless gas |
Carbonyl Iodide | COI₂ | Lacks stability; not commonly encountered |
Carbonyl Bromide | COBr₂ | Less toxic than phosgene; used in organic synthesis |
Carbonyl Chloride Fluoride | COFCl | Intermediate compound in fluorination processes |
Carbonyl fluoride iodide stands out due to its combination of iodine with a carbonyl group, which influences both its reactivity and potential applications in synthesis compared to other halides .